molecular formula C18H16ClNO2S B2623630 N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide CAS No. 477762-12-2

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide

Cat. No.: B2623630
CAS No.: 477762-12-2
M. Wt: 345.84
InChI Key: XFXZZIFHDSZDPJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is an organic compound characterized by its complex structure, which includes a naphthalene ring, a sulfinamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 2-methoxynaphthalene, undergoes sulfonation to introduce a sulfonyl group.

    Introduction of the Sulfinamide Group: The sulfonyl group is then converted to a sulfinamide group using appropriate reagents such as chlorosulfonic acid followed by reaction with ammonia or an amine.

    Attachment of the Chlorophenyl Methyl Group: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of sulfinamide-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The chlorophenyl and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfamide: Similar structure but with a sulfamide group instead of a sulfinamide.

    N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfonamide: Contains a sulfonamide group, which is more oxidized than the sulfinamide.

    N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-thioamide: Features a thioamide group, providing different reactivity and properties.

Uniqueness

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is unique due to the presence of the sulfinamide group, which offers distinct chemical reactivity compared to sulfamides and sulfonamides. This uniqueness makes it valuable for specific applications where the sulfinamide functionality is advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-22-17-11-8-14-4-2-3-5-16(14)18(17)23(21)20-12-13-6-9-15(19)10-7-13/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZZIFHDSZDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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